1-(6-chloropyrimidin-4-yl)-1H-indole

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Researchers targeting kinase-driven diseases often lack access to well-characterized N1-indole-pyrimidine building blocks with validated bioactivity. 1-(6-Chloropyrimidin-4-yl)-1H-indole (CAS 1706433-80-8) directly addresses this gap: • Dual kinase inhibition: DYRK1A (IC50 1.67 μM) & CDK6/Cyclin D1 (IC50 0.498 μM) • Fragment-like properties: MW 229.66, TPSA 41.6 Ų, XlogP ~3.0-ideal for FBDD and lead optimization • Synthetic versatility: 6-Cl-pyrimidine handle enables rapid SNAr/cross-coupling for SAR library generation Supplied at 95% purity with full analytical characterization. In stock for immediate global dispatch.

Molecular Formula C12H8ClN3
Molecular Weight 229.66 g/mol
CAS No. 1706433-80-8
Cat. No. B1470148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-chloropyrimidin-4-yl)-1H-indole
CAS1706433-80-8
Molecular FormulaC12H8ClN3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2C3=CC(=NC=N3)Cl
InChIInChI=1S/C12H8ClN3/c13-11-7-12(15-8-14-11)16-6-5-9-3-1-2-4-10(9)16/h1-8H
InChIKeyBTCUYCYKTRGCPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-chloropyrimidin-4-yl)-1H-indole (CAS 1706433-80-8): A Strategic Indole-Pyrimidine Hybrid Building Block for Kinase-Targeted Drug Discovery


1-(6-chloropyrimidin-4-yl)-1H-indole is a heterocyclic building block of molecular formula C₁₂H₈ClN₃ (MW 229.66 g/mol) that fuses an indole core with a 6-chloropyrimidin-4-yl substituent at the N1 position . This scaffold serves as a key intermediate in medicinal chemistry programs targeting kinases and other ATP-binding proteins, with reported biochemical activities against DYRK1A (IC₅₀ 1.67 μM) and CDK6/Cyclin D1 (IC₅₀ 0.498 μM) [1].

1

N1-substituted indole-pyrimidine scaffold for kinase target studies

Reported biochemical activity against DYRK1A and CDK6/Cyclin D1

2

Fragment-like starting point (MW ~230, TPSA 41.6 Ų, logP ~3.0) for hit-to-lead optimization

Permits substantial molecular growth while maintaining drug-like properties

3

6-chloropyrimidine handle enables SNAr and cross-coupling diversification

Supports parallel library synthesis for SAR exploration

Why Simple Substitution with Other 6-Chloropyrimidinyl-Indole Regioisomers or Reduced Analogs Can Compromise Synthetic Outcomes


Despite the superficial similarity among 6-chloropyrimidinyl-substituted indoles, regioisomeric substitution at the N1 position versus the C3 position confers distinct electronic and steric properties that dictate both synthetic accessibility and target engagement profiles. Additionally, the fully aromatic indole system exhibits significantly different reactivity and lipophilicity compared to its 2,3-dihydro (indoline) analog, with implications for downstream functionalization and pharmacokinetic optimization [1]. Simply interchanging these analogs without accounting for these differences can lead to failed coupling reactions, altered kinase selectivity, or unexpected ADME properties [2].

Regioisomer

N1-substitution targets kinase hinge regions; C3-substituted analogs are biased toward SIRT1 inhibition. Swapping may shift target engagement profile and synthetic routes.

Oxidation state

Fully aromatic indole vs. 2,3-dihydro indoline analogs differ in lipophilicity (ΔlogP ~0.2), reactivity, and potential ADME behavior. Direct replacement can alter lead optimization trajectories.

Kinase profile

Moderate DYRK1A/CDK6 inhibition is scaffold-dependent; more potent kinase inhibitors often have larger, tailored substituents. Using unoptimized analogs may not reproduce the same selectivity window.

Quantitative Comparative Evidence: 1-(6-chloropyrimidin-4-yl)-1H-indole vs. Closest Analogs and In-Class Candidates


Regioisomeric Specificity: N1-Substituted vs. C3-Substituted 6-Chloropyrimidinyl Indoles Exhibit Distinct Target Engagement Profiles

The N1-substituted regioisomer (target compound) demonstrates measurable inhibitory activity against DYRK1A and CDK6/Cyclin D1, whereas the C3-substituted analog has been reported primarily as a SIRT1 inhibitor scaffold. This positional isomerism directly influences hydrogen-bonding interactions with kinase hinge regions versus sirtuin binding pockets [1][2].

N1 vs. C3 regioisomer
Reported
Target (N1): DYRK1A IC₅₀ 1.67 µM, CDK6/Cyclin D1 IC₅₀ 0.498 µM
Comparator (C3): SIRT1 inhibition >70% for representative derivatives; no DYRK1A or CDK6 data reported
Kinase vs. sirtuin pathway preference determined by substitution position
Select N1 isomer for kinase-targeted projects; C3 isomer for SIRT1 studies
Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Oxidation State Differentiation: Fully Aromatic Indole vs. Partially Saturated Indoline Analog Alters Lipophilicity and Synthetic Versatility

The fully aromatic 1-(6-chloropyrimidin-4-yl)-1H-indole exhibits a lower calculated logP (XlogP ~3.0) compared to its 2,3-dihydro (indoline) analog (logP ~3.17-3.2), reflecting differential lipophilicity that can impact membrane permeability and protein binding . Additionally, the aromatic indole core enables distinct electrophilic aromatic substitution and cross-coupling chemistries unavailable to the saturated indoline framework [1].

Aromatic vs. indoline
Class-level
Target (aromatic indole): XlogP ~3.0, TPSA 41.6 Ų
Indoline analog: logP 3.17–3.2, MW 231.68
Lower lipophilicity may support favorable developability profile; distinct synthetic reactivity
Computational data; experimental logD not available
Physicochemical Properties ADME Optimization Synthetic Chemistry

Kinase Profiling: Moderate DYRK1A and CDK6/Cyclin D1 Inhibition Places the Scaffold in a Distinct Activity Space Relative to Optimized Clinical Inhibitors

Biochemical profiling reveals that 1-(6-chloropyrimidin-4-yl)-1H-indole inhibits DYRK1A with an IC₅₀ of 1.67 μM and CDK6/Cyclin D1 with an IC₅₀ of 0.498 μM [1]. These values position the compound as a moderate-activity starting point for medicinal chemistry optimization, in contrast to highly optimized clinical inhibitors such as palbociclib (CDK6 IC₅₀ = 0.016 μM) or advanced DYRK1A probes (IC₅₀ values in the low nanomolar range) [2]. This activity profile is consistent with an unoptimized fragment-like or early-lead scaffold, offering a clean slate for structure-guided optimization.

Kinase profiling
Reported
DYRK1A IC₅₀: 1.67 µM (1,670 nM)
CDK6/Cyclin D1 IC₅₀: 0.498 µM (498 nM)
vs. palbociclib (CDK6 0.016 µM), fisetin (DYRK1A 0.150 µM)
Moderate baseline activity confirms intrinsic kinase-binding capacity
In vitro biochemical assays; ample room for potency optimization
Kinase Selectivity Hit-to-Lead Drug Discovery

Physicochemical Baseline: Molecular Properties Define a Fragment-Like Space Amenable to Ligand Efficiency Optimization

With a molecular weight of 229.66 g/mol, TPSA of 41.6 Ų, and calculated logP ~3.0, 1-(6-chloropyrimidin-4-yl)-1H-indole resides in a favorable fragment-like chemical space that permits substantial molecular growth while maintaining drug-like properties . In comparison, many advanced pyrimidinyl-indole kinase inhibitors (e.g., Example 1 from Hutchison Medipharma patent, MW ~450-550 g/mol) have significantly larger molecular weights and correspondingly lower ligand efficiency metrics [1].

Fragment-like space
Class-level
MW: 229.66 g/mol, TPSA: 41.6 Ų, XlogP: ~3.0
Advanced pyrimidinyl-indole inhibitors: MW 450–550 g/mol, TPSA >100 Ų
Low MW and favorable properties support fragment-based or ligand-efficiency-driven optimization
Calculated properties; target compound ~50% lower MW than optimized leads
Fragment-Based Drug Discovery Lead-Likeness Property-Based Design

Synthetic Accessibility: The 6-Chloropyrimidine Handle Enables Divergent Derivatization Not Available to Unsubstituted Indoles

The 6-chloropyrimidine moiety serves as a versatile electrophilic handle for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that cannot be performed on unsubstituted indole [1][2]. This enables rapid library synthesis and SAR exploration, a key advantage over simpler indole building blocks lacking this reactive handle [3].

Synthetic handle
Class-level
6-chloropyrimidine enables SNAr, Suzuki, Buchwald-Hartwig, Sonogashira couplings; unsubstituted indole lacks electrophilic chloride.
Rapid library synthesis for SAR exploration without extensive synthetic investment
General heteroaryl chloride reactivity; actual conditions may vary
Synthetic Methodology Cross-Coupling Medicinal Chemistry

Note on Evidence Limitations: Quantitative Differentiation Requires Contextual Interpretation

The differentiation evidence presented for 1-(6-chloropyrimidin-4-yl)-1H-indole is derived primarily from cross-study comparisons and class-level inference, rather than direct head-to-head experimental data with defined comparators. The compound's reported kinase activities (DYRK1A and CDK6) are single-concentration or limited IC₅₀ determinations from biochemical screens, and no selectivity profiling, cellular activity, or in vivo data are publicly available. Users should interpret these findings as indicative of the scaffold's potential, not as definitive proof of superiority over specific analogs. Procurement decisions based on this guide should be supplemented with internal validation experiments tailored to the user's specific research objectives.

Evidence limitations
Data to verify
Limited public data: biochemical IC₅₀ for two kinases only; no selectivity panel, cellular, or in vivo data available.
Interpret as scaffold potential, not definitive biological validation; supplement with internal experiments.
Cross-study comparisons and class-level inference; direct head-to-head data absent
Evidence Quality Data Interpretation Procurement Decision

Optimal Research and Industrial Application Scenarios for 1-(6-chloropyrimidin-4-yl)-1H-indole Based on Quantitative Evidence


Kinase-Focused Hit-to-Lead and Fragment-Based Drug Discovery

The compound's demonstrated moderate inhibition of DYRK1A (IC₅₀ 1.67 μM) and CDK6/Cyclin D1 (IC₅₀ 0.498 μM) [1], combined with its favorable fragment-like properties (MW 229.66, TPSA 41.6 Ų, XlogP ~3.0) [2], make it an excellent starting point for fragment-based drug discovery programs targeting these kinases or exploring polypharmacology in kinase-driven diseases. The 6-chloropyrimidine handle permits rapid analog synthesis to improve potency and selectivity [3].

Regioselective Synthesis of Novel Kinase Inhibitor Scaffolds

The N1-substituted regioisomeric architecture provides a scaffold that has been incorporated into patent-protected pyrimidinyl-indole kinase inhibitor series (e.g., IKKβ inhibitors with IC₅₀ values as low as 0.015 μM) [1]. Unlike the C3-substituted analogs that have been explored primarily as SIRT1 inhibitors [2], the N1-substitution pattern aligns with established kinase pharmacophore models, offering a strategic advantage for intellectual property generation and lead optimization [3].

Physicochemical Property-Driven Lead Optimization Programs

With a calculated logP ~3.0 and TPSA 41.6 Ų [1], this compound resides in a favorable property space for oral bioavailability. Its lower lipophilicity relative to the corresponding indoline analog (logP ~3.17-3.2) [2] may translate to reduced off-target promiscuity and improved developability. This makes it particularly suitable for lead optimization campaigns that prioritize ligand efficiency and property-based design principles.

Academic and Biotech SAR Exploration via Parallel Synthesis

The 6-chloropyrimidine moiety serves as a versatile electrophilic handle for SNAr and cross-coupling reactions [1][2], enabling the rapid generation of focused libraries for SAR studies. This synthetic accessibility, coupled with the compound's moderate baseline kinase activity [3], allows resource-constrained academic labs and small biotech companies to efficiently explore chemical space around the indole-pyrimidine scaffold without extensive synthetic investment.

Application
Selection Property
Validation Focus
Kinase hit-to-lead studies
Moderate kinase inhibition baseline with fragment-like properties
Potency and selectivity optimization via scaffold growth
Regioselective kinase inhibitor scaffold synthesis
N1-substituted architecture aligns with kinase pharmacophore models
IP generation and lead optimization; avoid C3-SIRT1 bias
Property-driven lead optimization
Favorable logP ~3.0, low TPSA, lower lipophilicity than indoline analog
Ligand efficiency and developability endpoint review
Parallel library synthesis for SAR
6-chloropyrimidine electrophilic handle for diverse coupling reactions
Efficient chemical space exploration around indole-pyrimidine core
Quote Request

Request a Quote for 1-(6-chloropyrimidin-4-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.